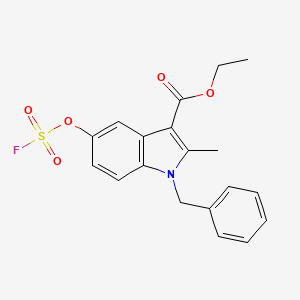

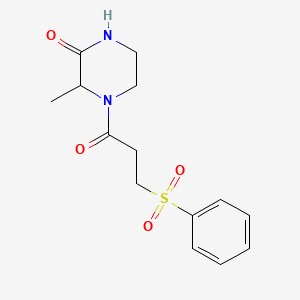

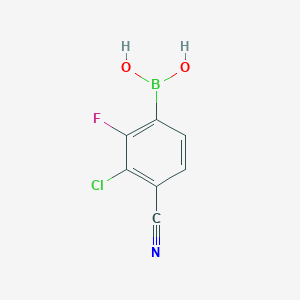

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for the treatment of various types of cancers.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, a compound with complex heterocyclic structures, plays a significant role in synthetic chemistry. Research has been focused on the synthesis of related heterocyclic compounds, demonstrating methodologies for constructing pyrimidine and thiophene derivatives. For instance, synthesis techniques have been developed to create thiourea carboxylic acid methyl ester derivatives from 2-amino-4,6-dimethoxyl pyrimidine, highlighting structural characterization through X-ray diffraction analysis (S. Ji, 2006). These synthetic approaches underline the importance of the compound in facilitating the development of novel heterocyclic structures with potential pharmaceutical applications.

Antimicrobial and Antiproliferative Activities

The compound and its derivatives have been examined for their biological activities, particularly in antimicrobial and anticancer contexts. Research into unfused heterobicycles and pyridinylpyrimidines with strongly basic side chains has revealed their potential as amplifiers of phleomycin against Escherichia coli, indicating a pathway to enhancing antibiotic efficacy (D. J. Brown & W. Cowden, 1982). Additionally, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for antiproliferative activity, with some compounds showing significant action against breast and colon cancer cell lines, suggesting a promising avenue for cancer treatment research (M. Ghorab et al., 2013).

Catalysis and Reaction Mechanisms

The compound's framework has been pivotal in exploring catalytic processes and reaction mechanisms within organic synthesis. Studies on Gewald reactions under organocatalyzed aqueous conditions have demonstrated efficient formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's relevance in facilitating environmentally friendly and efficient synthetic routes (M. S. Abaee & Somaye Cheraghi, 2013).

Mecanismo De Acción

Target of Action

Thiophene-2-carboxamide derivatives have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It’s known that thiophene-2-carboxamide derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that thiophene-2-carboxamide derivatives can influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene-2-carboxamide derivatives have been reported to exhibit a wide range of therapeutic properties, indicating that they can induce significant molecular and cellular changes .

Propiedades

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS/c1-3-15-12-9-13(19-10(2)18-12)16-6-7-17-14(20)11-5-4-8-21-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,20)(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTFFSARXYIZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744689.png)

![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)

![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)

![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)